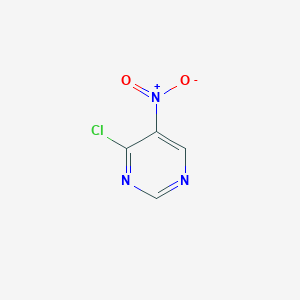

4-Chloro-5-nitropyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. bohrium.comgsconlinepress.com Their presence in the DNA and RNA bases cytosine, thymine, and uracil (B121893) underscores their biological importance. ignited.innih.gov This inherent biological relevance has spurred extensive research, leading to the development of a wide array of synthetic pyrimidine-based compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents. gsconlinepress.comnih.govjrasb.com The versatility of the pyrimidine scaffold allows for structural modifications that can significantly alter its biological activity, making it a privileged structure in drug discovery. bohrium.com

Academic Relevance of Halogenated Nitropyrimidines as Synthetic Intermediates

Within the broad class of pyrimidines, halogenated nitropyrimidines are of particular interest to synthetic chemists. The presence of both a halogen atom and a nitro group on the pyrimidine ring creates a highly activated system ripe for chemical transformations. rsc.org The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, making the halogen a good leaving group. rsc.orgrsc.org This reactivity allows for the introduction of a wide variety of functional groups, making halogenated nitropyrimidines valuable precursors for the synthesis of complex, polysubstituted pyrimidines and fused heterocyclic systems like purines. rsc.orgrsc.org

Overview of Research Trajectories for 4-Chloro-5-nitropyrimidine

This compound (CAS No: 150943-50-3) has emerged as a significant focus of research due to its unique combination of reactive sites. biosynth.comsynchem.defluorochem.co.uk Research efforts have largely concentrated on leveraging its reactivity for the synthesis of novel compounds. Key research trajectories include the exploration of nucleophilic substitution reactions to replace the chlorine atom, the reduction of the nitro group to an amine for further functionalization, and its use in cycloaddition reactions to construct more complex molecular architectures. These investigations are crucial for developing new synthetic methodologies and for accessing novel chemical entities with potential applications in various fields of chemistry.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLTUVUVJVLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647973 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150943-50-3 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Chloro 5 Nitropyrimidine

The primary synthetic route to 4-Chloro-5-nitropyrimidine involves the nitration of a pre-existing chloropyrimidine or the chlorination of a nitropyrimidine. A common laboratory-scale synthesis starts from 4-hydroxypyrimidine, which is first chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloropyrimidine. Subsequent nitration using a mixture of nitric acid and sulfuric acid introduces the nitro group at the 5-position.

Alternatively, synthesis can proceed from 5-nitropyrimidine (B80762), which can be prepared by nitrating pyrimidine (B1678525). The subsequent chlorination at the 4-position can be achieved using various chlorinating agents. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 5 Nitropyrimidine

Nucleophilic Aromatic Substitution Reactions (SNAr)

The primary mode of reactivity for 4-Chloro-5-nitropyrimidine is the nucleophilic aromatic substitution (SNAr) pathway. The strong electron-withdrawing effect of the 5-nitro group, coupled with the inherent electron deficiency of the pyrimidine (B1678525) ring, renders the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide array of nucleophiles.

Chlorine Atom Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the 4-position of this compound is readily displaced by a variety of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Amines : Reactions with primary and secondary amines proceed efficiently, often under mild conditions, to yield the corresponding 4-amino-5-nitropyrimidine derivatives. smolecule.com This aminolysis is a fundamental transformation for building more complex nitrogen-containing heterocyclic systems. smolecule.comd-nb.info

Alkoxides : Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, react to displace the chlorine, forming 4-alkoxy-5-nitropyrimidines. researchgate.net These reactions are crucial for synthesizing precursors for further functionalization. chemrxiv.org

Thiols : Thiolates and thiols can also act as effective nucleophiles, substituting the chlorine atom to produce 4-thioether-5-nitropyrimidines.

The general reactivity trend follows the nucleophilicity of the attacking species, providing a reliable method for synthesizing a broad spectrum of 4-substituted-5-nitropyrimidines.

Competitive Substitution Pathways in Polysubstituted Nitropyrimidines

In pyrimidine systems with multiple leaving groups, the reaction outcome is dictated by a combination of electronic effects and reaction conditions. The case of 4,6-dichloro-5-nitropyrimidine (B16160) serves as an illustrative example.

A study on 6-alkoxy-4-chloro-5-nitropyrimidines revealed an unexpected competitive substitution pathway. researchgate.netchemrxiv.org When these compounds were treated with primary amines, the anticipated product was the 6-alkoxy-4-alkylamino-5-nitropyrimidine. However, the reaction preferentially yielded the symmetrically disubstituted 4,6-dialkylamino-5-nitropyrimidine. researchgate.netchemrxiv.org This outcome indicates that after the initial, rapid substitution of the chlorine atom, the alkoxy group is subsequently displaced by a second molecule of the amine, even though alkoxides are typically considered poor leaving groups. researchgate.netresearchgate.net

Conversely, when 4-alkylamino-6-chloro-5-nitropyrimidines were subjected to the same conditions, they remained unreactive, highlighting that the alkoxy group in the intermediate is a surprisingly effective leaving group in this specific context. researchgate.net

Table 1: Competitive Aminolysis of 6-substituted-4-chloro-5-nitropyrimidines

| Starting Material | Nucleophile | Expected Product | Observed Product | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | 6-Alkoxy-4-alkylamino-5-nitropyrimidine | 4,6-bis(Alkylamino)-5-nitropyrimidine | chemrxiv.org, researchgate.net |

| 4-Alkylamino-6-chloro-5-nitropyrimidine | Primary Amine | No Reaction | No Reaction | researchgate.net |

This demonstrates a nuanced reactivity where the nature of the substituents dynamically influences the subsequent reaction steps, allowing for synthetic routes that might seem counterintuitive. researchgate.net Another competitive pathway is observed in the reaction of 4-amino-5-nitro-6-chloropyrimidine with sodium azide (B81097), which leads to the formation of a fused ring system, 8-nitrotetrazolo[1,5-c]pyrimidin-7-amine, showcasing competition between simple substitution and a substitution-cyclization cascade. rsc.org

Mechanistic Insights into SNAr: Role of Meisenheimer Complexes and Pre-reactive Molecular Complexes

The mechanism of SNAr reactions on nitropyrimidines has been a subject of detailed investigation. The classical, generally accepted mechanism proceeds via a two-step addition-elimination sequence involving a discrete, anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

Step 1 (Addition) : The nucleophile attacks the electron-deficient carbon atom (C4), breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex. This step is typically the rate-determining step of the process. frontiersin.org

Step 2 (Elimination) : The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored to yield the final substituted product. frontiersin.org

However, recent experimental and computational studies suggest that this two-step pathway is not universal. researchgate.netresearchgate.net For certain SNAr reactions, evidence points towards a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, and the Meisenheimer complex represents the transition state itself rather than a stable intermediate. nih.govresearchgate.netresearchgate.net

Kinetic studies on 2-chloro-5-nitropyrimidine (B88076) with various amines, using tools like Brönsted-type plots, have been employed to dissect these mechanistic subtleties. nih.govfrontiersin.orgnih.gov Furthermore, computational analyses on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines have highlighted the potential role of 'hidden' pre-reactive molecular complexes and Meisenheimer complexes in guiding the reaction pathway, particularly in the surprising displacement of the alkoxy group. researchgate.net The stability and nature of these intermediates or transition states are finely tuned by the specific nucleophile, leaving group, and solvent, making the mechanistic landscape of nitropyrimidine SNAr reactions particularly rich. frontiersin.orgresearchgate.net

Reduction Chemistry of the Nitro Group

The nitro group at the 5-position of the pyrimidine ring is susceptible to reduction, typically affording the corresponding 5-aminopyrimidine (B1217817) derivative. This transformation is synthetically valuable as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which can then be used for further derivatization, such as in cyclization reactions to form fused heterocycles like purines. researchgate.netchemrxiv.org

Common reducing agents for this purpose include:

Catalytic Hydrogenation : Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is frequently used. smolecule.com

However, the reduction of highly reactive substrates like dichloronitropyrimidines can be challenging. For instance, the catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine (B15318) to 2,4-dichloro-5-aminopyrimidine is often inefficient with standard Pd/C catalysts. The high reactivity of the substrate can lead to the formation of side-products that act as catalyst poisons, halting the reaction. google.com It has been found that using specifically poisoned catalysts, such as platinum on carbon doped with vanadium (Pt/C-V) or iron (Pt/C-Fe), can significantly improve the selectivity and yield of this reduction. google.com

Oxidation Reactions

The this compound molecule is generally stable towards oxidation due to the electron-deficient nature of the pyrimidine ring, which is deactivated by the nitro group. Direct oxidation of the pyrimidine ring itself is not a common reaction pathway. However, substituents on the ring may be susceptible to oxidation. For example, in the related compound 4-Chloro-2-(methylthio)-5-nitropyrimidine, the methylthio group can be selectively oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide, without affecting the core heterocyclic structure. This indicates the robustness of the nitropyrimidine ring under specific oxidative conditions.

Carbon-Nucleophile Interactions and Cyclization Reactions

While reactions with N, O, and S-nucleophiles are most common, this compound and its derivatives can also react with carbon-nucleophiles. The reaction of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles such as 1-phenyl-3-methylpyrazol-5-one has been reported, leading to C-C bond formation at the pyrimidine ring. researchgate.net

A particularly important synthetic strategy involves using the functionalities of substituted nitropyrimidines to construct fused ring systems. A common sequence involves:

Nucleophilic substitution at the chloro position(s).

Reduction of the nitro group to an amino group.

Intramolecular or intermolecular cyclization involving the newly formed amino group.

For example, a synthetic pathway has been designed to produce 6,8,9-polysubstituted purines starting from 4,6-dichloro-5-nitropyrimidine. researchgate.net The process involves substitution with an alkoxide, followed by amination, reduction of the nitro group, and subsequent ring closure with an orthoester. researchgate.net

Another powerful example is the reaction of 4-amino-5-nitro-6-chloropyrimidine with sodium azide. This reaction doesn't just result in a simple substitution but proceeds via an intramolecular cyclization to yield a fused tetrazole ring, forming 8-nitrotetrazolo[1,5-c]pyrimidin-7-amine. rsc.org This demonstrates how the interplay of substituents can be harnessed to build complex polycyclic aromatic systems from a simple nitropyrimidine core.

Vicarious Nucleophilic Substitution (VNS) for C-H Alkylation

The Vicarious Nucleophilic Substitution (VNS) of hydrogen stands as a significant method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. This reaction typically involves the reaction of a nitro-activated aromatic compound with a carbanion that possesses a leaving group at the carbanionic center. The general mechanism proceeds through the initial addition of the carbanion to an electron-deficient position on the aromatic ring, forming a σ-adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct, leading to the restoration of the aromatic system and the formation of a C-H substituted product. wikipedia.orgorganic-chemistry.org

The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack and stabilizing the intermediate σ-adduct. The substitution generally occurs at the positions ortho or para to the nitro group. wikipedia.orgorganic-chemistry.org In the context of this compound, the pyrimidine ring is highly activated by the presence of the electron-withdrawing nitro group and the two nitrogen atoms within the ring. This makes it a potential candidate for VNS reactions.

Research on nitropyridines has shown that they react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. nih.govacs.org The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of a sulfinic acid. nih.gov The efficiency and outcome of the reaction can be influenced by steric factors. For instance, reactions with sterically hindered carbanions, such as those derived from isopropyl phenyl sulfone, may not proceed to the final alkylated product and instead may only form a stable protonated Meisenheimer-type adduct. acs.org

In the case of this compound, the expected positions for VNS C-H alkylation would be C-2 and C-6, which are ortho to the activating nitro group. The reaction would involve a carbanion, generated from a precursor like an α-chloroalkyl sulfone, attacking one of these positions. A subsequent base-induced elimination of HCl from the resulting σ-adduct would yield the corresponding alkylated this compound.

A study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines resulted in unexpected disubstituted dialkyl/arylamino pyrimidines rather than the anticipated mono-aminated product. researchgate.net While this is an amination and not an alkylation, it highlights the high reactivity of the this compound system towards nucleophiles and the potential for complex reaction pathways.

Further investigation into the VNS C-H alkylation of this compound is necessary to establish specific reaction conditions, scope, and limitations. Such studies would need to explore various carbanion precursors and reaction parameters to determine the feasibility and efficiency of this transformation for synthesizing novel alkylated pyrimidine derivatives.

Derivatization Strategies and Scaffold Modification

Functional Group Interconversions and Transformations

The primary routes for modifying 4-chloro-5-nitropyrimidine involve the interconversion and transformation of its existing functional groups. The chlorine atom at the 4-position and the nitro group at the 5-position are the main sites for these chemical alterations.

A significant transformation is the reduction of the 5-nitro group to a 5-amino group. This conversion is a crucial step in the synthesis of various bicyclic pyrimidine (B1678525) derivatives, including purines. For instance, the reduction of 4,6-disubstituted-5-nitropyrimidines to their corresponding 5-amino derivatives is a key step in creating purine-dependent protein targeting compounds. researchgate.net One method for this reduction utilizes 1,1'-dioctyl-viologen in a triphasic system. researchgate.net Another approach involves the use of CrCl2 for the reduction of the nitro group, which is then followed by acid-catalyzed orthoester cyclization to form tetrasubstituted purines. researchgate.net

The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, condensation with α-amino-acid esters leads to the formation of 5-nitro-4-pyrimidylaminoacetic acid esters. researchgate.net Subsequent reduction of the nitro group in these esters provides a clear pathway to synthesize 7:8-dihydro-6-hydroxypteridines. researchgate.net

Furthermore, palladium-catalyzed amination reactions have been effectively used to couple various aliphatic, heterocyclic, and aromatic amines with chloro-substituted 5-nitropyrimidines. ccspublishing.org.cn This method has been successfully applied to 4-amino-6-chloro-5-nitropyrimidine, demonstrating its utility in synthesizing amino-substituted pyrimidines which can serve as intermediates for 6-substituted purine (B94841) derivatives. ccspublishing.org.cn

In some cases, unexpected reactions can lead to novel transformations. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with certain C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one can result in the formation of 4,6-dipyrazolyl derivatives. researchgate.net

The pyrimidine ring itself can undergo skeletal editing through ring-opening and ring-closing reactions, providing access to diverse energetic backbones such as open-chain, monocyclic, bicyclic, and fused skeletons. rsc.org For example, the reaction of some 4-chloro-5-nitropyrimidines with sodium azide (B81097) can lead to the formation of oxadiazolo[3,4-d]pyrimidine 1-oxides. rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of compounds from a common scaffold like this compound. This approach is particularly valuable in drug discovery for identifying new lead compounds.

The synthesis of purine and pyrimidine-based libraries often utilizes the reactivity of polysubstituted pyrimidines. researchgate.netchemrxiv.org For example, a 216-member purine library was synthesized by the sequential substitution of chlorine atoms in 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) with a primary amine and benzylmercaptan. acs.org This was followed by the reduction of the nitro group to an amine, cyclization to form the purine ring, oxidation of the sulfur to a sulfone, and subsequent displacement with another amine to generate tetrasubstituted purine analogues. acs.org

Solution-phase parallel synthesis has also been employed to create libraries of tetrasubstituted purines. researchgate.net This strategy involves the one-pot sequential substitution of chloride at C4 and C6 of 4,6-dichloro-2-methylthio-5-nitropyrimidine with secondary and primary amines. researchgate.net Further modifications, including oxidation of the methylthio group and reduction of the nitro group, followed by cyclization, allow for the introduction of diversity at multiple positions. researchgate.net

The "Scaffold-Linker-Functional Group" (SLF) approach is a concept in combinatorial library design that aims to maximize chemical diversity while keeping the library size manageable. u-strasbg.fr This method involves assembling a conserved scaffold, a variable linker, and a variable functional group. u-strasbg.fr While not directly detailing this compound, this approach could be conceptually applied to generate focused libraries from this scaffold.

Solid-Phase Synthesis of Derivatives

Solid-phase synthesis (SPS) offers several advantages for the creation of pyrimidine derivatives, including simplified purification and the potential for automation. This technique has been successfully applied to generate libraries of various heterocyclic compounds.

An efficient solid-phase synthesis of bicyclic pyrimidine derivatives that target purine-dependent proteins has been reported. researchgate.net A key step in this synthesis is the reduction of a nitro group on a solid-supported pyrimidine intermediate. researchgate.net The use of solid supports facilitates the removal of excess reagents and byproducts, leading to cleaner products.

The synthesis of substituted imidazo[4,5-b]pyridines has been achieved using a solid-phase approach starting from 2,4-dichloro-3-nitropyridine. nih.gov In this strategy, the chlorine atom at the 4-position is selectively substituted by an amine immobilized on a resin. nih.gov This demonstrates the principle of using solid supports for regioselective reactions in the synthesis of complex heterocyclic systems.

Furthermore, a "catch and release" strategy has been utilized in the parallel synthesis of 2,4,5-trisubstituted pyrimidines, showcasing another application of solid-phase techniques for library generation. researchgate.net The immobilization of intermediates on a solid support allows for reactions to be driven to completion, followed by cleavage from the resin to yield the final products. researchgate.net

Regioselective Functionalization Techniques

The presence of multiple reactive sites on the this compound scaffold necessitates the use of regioselective functionalization techniques to achieve desired substitution patterns. The electronic properties of the pyrimidine ring, influenced by the nitro and chloro substituents, play a crucial role in directing incoming nucleophiles.

In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, nucleophilic aromatic substitution (SNAr) generally shows a high selectivity for the C-4 position. researchgate.net However, studies have shown that the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity in the amination of 2,4-dichloro-5-nitropyrimidine (B15318). researchgate.netresearchgate.net This occurs through an in situ N-dealkylation of an intermediate, resulting in a product that corresponds to the reaction of a secondary amine at the C-2 position. researchgate.netresearchgate.net

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can unexpectedly lead to the formation of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.orgresearchgate.net Computational studies suggest that a Meisenheimer complex may play a key role in this reaction, where the alkoxy group is preferentially displaced over the chlorine atom. chemrxiv.orgresearchgate.net This provides a novel synthetic route to symmetrically disubstituted pyrimidines.

Catalytic methods have also been developed for the regioselective C-H arylation of pyridines, a related N-heterocycle. nih.gov While not directly on pyrimidines, these methods highlight the potential for developing catalytic systems that can achieve high regioselectivity in the functionalization of heteroarenes based on the electronic character of C-H bonds. nih.gov Such principles could be extended to the direct functionalization of the pyrimidine core.

Applications in Medicinal Chemistry and Drug Discovery

Precursors for the Synthesis of Biologically Active Compounds

4-Chloro-5-nitropyrimidine is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for biological screening. These derivatives have shown promise in various areas, including as antimicrobial and anticancer agents. Pyrimidine (B1678525) derivatives, in general, are of significant interest in medicinal chemistry due to their structural resemblance to the nucleobases found in DNA and RNA, making them crucial for the development of antiviral and anticancer drugs. niscpr.res.in

This compound is a fundamental starting material for the synthesis of purine (B94841) and nucleoside analogs, which are structurally similar to the building blocks of DNA and RNA. mdpi.com These analogs can interfere with cellular processes, leading to their use as therapeutic agents. The general strategy involves the nucleophilic substitution of the chlorine atom at the 4-position with various amines, followed by reduction of the nitro group and subsequent cyclization to form the purine ring system.

One common method involves reacting this compound with an appropriate amine. The resulting 4-amino-5-nitropyrimidine derivative can then be reduced to a 4,5-diaminopyrimidine. This diamine is a key intermediate that can be cyclized with various one-carbon donors (like formic acid or orthoformates) to construct the imidazole (B134444) ring of the purine structure.

Carbocyclic nucleoside analogs, where a carbocyclic ring replaces the ribose sugar, have also been synthesized using pyrimidine precursors to enhance metabolic stability. mdpi.com The synthesis of these analogs often involves coupling the pyrimidine base with a functionalized carbocycle. mdpi.com

| Precursor | Reagents | Product Type | Reference |

| This compound | Amines, Reducing agents (e.g., H2/Pd), Cyclizing agents | Purine Analogs | |

| 2,4-Dichloro-5-nitropyrimidine (B15318) | Amines, Hydrogenation | Imidazopyrimidine | ekb.eg |

| This compound | Sodium Azide (B81097) | Oxadiazolo[3,4-d]pyrimidine 1-Oxides | rsc.org |

The synthesis of pteridine (B1203161) derivatives from 4-chloro-5-nitropyrimidines is a well-established method, often referred to as the Polonovski–Boon synthesis. thieme-connect.dederpharmachemica.com This reaction involves the condensation of a this compound with an α-aminocarbonyl compound, such as an α-amino acid ester, α-amino ketone, or α-aminonitrile. thieme-connect.dersc.org The initial step is a nucleophilic substitution of the chloro group by the amino group of the α-aminocarbonyl compound. thieme-connect.de

The resulting intermediate, a 5-nitro-4-(α-carbonylamino)pyrimidine, undergoes reductive cyclization. thieme-connect.de The nitro group is reduced to an amino group, which then intramolecularly condenses with the carbonyl group to form the dihydropteridine ring. thieme-connect.dersc.org Subsequent oxidation can lead to the aromatic pteridine. thieme-connect.de This method provides an unambiguous route to a variety of substituted pteridines. rsc.org For instance, reacting 4,6-dichloro-5-nitropyrimidine (B16160) with aminoacetone, followed by treatment with ammonia, reduction, and oxidation, yields 4,6-dimethylpteridin-2-amine. thieme-connect.de

| Pyrimidine Precursor | Reactant | Key Steps | Product | Reference |

| 4-Chloro-5-nitropyrimidines | α-Amino-acid ester | Condensation, Reduction, Cyclization | 7,8-Dihydro-6-hydroxypteridines | rsc.org |

| 2,4-Dichloro-6-methyl-5-nitropyrimidine | Aminoacetone | Substitution, Amination, Hydrogenation, Oxidation | 4,6-Dimethylpteridin-2-amine | thieme-connect.de |

| 6-Chloro-5-nitropyrimidine | α-Aminocarbonyl compound | Condensation, Reduction, Cyclization | 2-Amino-6-methyl-7,8-dihydropteridin-4(3H)-one | orientjchem.org |

The pyrimidine core of this compound serves as a valuable scaffold for the development of enzyme inhibitors and receptor agonists. By modifying the substituents on the pyrimidine ring, chemists can design molecules that bind selectively to the active sites of enzymes or the binding pockets of receptors.

For example, derivatives of this compound have been used to synthesize polo-like kinase-1 (PLK1) inhibitors, which are being investigated as anticancer agents. sci-hub.st The synthesis of these inhibitors can involve an SNAr reaction of 2,4-dichloro-5-nitropyrimidine with an amino acid derivative, followed by reduction of the nitro group and cyclization to form a 5,6-dihydroimidazolo[1,5-f]pteridine core structure. sci-hub.st

Furthermore, the related pyrrolo[3,2-d]pyrimidine scaffold has been used to develop potent antagonists for the neuropeptide Y5 (NPY5) receptor, which is a target for anti-obesity drugs. acs.org The synthesis of these antagonists involves building upon the pyrimidine framework to create a molecule that fits the receptor's binding site. acs.org

Research in Antimicrobial Agents

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The pyrimidine ring is a common feature in many biologically active compounds, and the introduction of specific substituents can lead to antimicrobial activity. niscpr.res.in

Research has shown that certain nitropyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic processes. The electron-withdrawing nature of the nitro and chloro groups in the parent compound can enhance the binding of its derivatives to microbial targets. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity against both standard and hospital strains, with some compounds being more potent than ciprofloxacin. nih.gov

Research in Anticancer Agents

The development of anticancer agents is another significant area of research for derivatives of this compound. smolecule.com Many of these compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

For instance, 2,4,6-trichloro-5-nitropyrimidine, a related compound, is a purine derivative that inhibits the proliferation of cancer cells by inhibiting kinase activity and inducing apoptosis. biosynth.com The synthesis of imidazo- and pyrazolopyrimidine scaffolds, which can act as anticancer agents, often starts from 2,4-dichloro-5-nitropyrimidine. ekb.eg These scaffolds can be further modified to create potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) that are crucial for cancer cell growth. ekb.eg

| Starting Material | Scaffold/Derivative | Target/Mechanism | Cancer Cell Line | Reference |

| 2,4-Dichloro-5-nitropyrimidine | Imidazopyrimidine derivatives | EGFR inhibitor | HCC827 | ekb.eg |

| 2,4-Dichloro-5-nitropyrimidine | Imidazopyrimidine derivatives | CDK2 inhibitors | - | ekb.eg |

| 4-Chloro-2-methyl-5-nitropyridine | Not specified | Apoptosis induction via caspase activation | Not specified | |

| 2-Chloro-5-nitropyridine | Mannich bases | Cytotoxic activity | PC3, LNCaP, DU145 | mdpi.combohrium.com |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the development of anti-inflammatory pyrimidine derivatives, it was found that substituting the hydroxyl groups at the C-4 and C-6 positions with chlorine atoms significantly increased inhibitory activity against nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. rsc.org Further modification of the amino group at the C-2 position also enhanced the inhibitory effects. rsc.org

In the context of soluble guanylate cyclase (sGC) activators derived from YC-1, modifications to the aromatic and furyl rings, as well as the number of nitrogen atoms in the core structure, have been explored. nih.gov These studies help in identifying the key structural features required for potent biological activity and guide the design of more effective therapeutic agents. nih.gov For instance, in a series of pyrazolopyridine derivatives, the position of the nitrogen atom in the heterocyclic core was found to be critical for inhibitory activity. nih.gov

Applications in Materials Science

Energetic Materials and High Energy Density Compounds

The pyrimidine (B1678525) skeleton is a foundational structure for a variety of energetic materials due to its high nitrogen content, which contributes to a high heat of formation and the generation of gaseous nitrogen upon decomposition. While direct applications of 4-chloro-5-nitropyrimidine as an energetic material are not extensively documented, its derivatives are subjects of significant research. The presence of the nitro group, a classic explosophore, and the reactive chloro substituent make it a valuable intermediate for synthesizing more complex, high-energy compounds.

Researchers have successfully synthesized series of new pyrimidine-based nitrogen-rich green energetic materials from commercially available starting materials. rsc.org The general strategy involves the substitution of the chlorine atom with nitrogen-rich groups, such as azido (B1232118) (-N3) or amino (-NH2) groups, to increase the nitrogen content and energetic performance of the resulting molecule. Organic polyazido-substituted compounds are at the forefront of high-energy research, as each azido group adds significant endothermicity to a compound. researchgate.net For instance, polyazidopyrimidines have been synthesized and shown to possess highly promising energetic properties. dtic.mil

Furthermore, related structures such as 4-chloro-3,5-dinitropyrazole have been used as precursors for a series of promising insensitive energetic compounds. researchgate.netrsc.org This indicates that chloro-nitro substituted heterocyclic compounds are a recognized class of intermediates for creating advanced energetic materials with tailored properties like high performance and reduced sensitivity. The synthesis often involves nucleophilic substitution of the chloride with various nitrogen-rich moieties to build more complex energetic molecules. researchgate.netrsc.org

Table 1: Key Moieties in Pyrimidine-Based Energetic Materials

| Functional Group | Role in Energetic Materials | Reference Compound Examples |

|---|---|---|

| Nitro (-NO2) | Explosophore; enhances energy output. | TNT, RDX |

| Azido (-N3) | High nitrogen content; increases heat of formation. | Polyazidopyrimidines |

| Amino (-NH2) | Can form hydrogen bonds, increasing stability. | TATB |

Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a characteristic that is crucial for applications in optical data processing, storage, and photonics. Pyrimidine derivatives have emerged as a promising class of NLO materials. rsc.orgrsc.orgnih.gov The electron-deficient nature of the pyrimidine core makes it an excellent component for creating "push-pull" molecules, which are fundamental to achieving significant NLO effects. rsc.orgnih.gov

While specific studies on the NLO properties of this compound are not detailed in available research, the general principles of NLO material design strongly suggest its potential as a precursor. An effective NLO molecule typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The nitro group (-NO2) is a powerful electron-accepting group, and the pyrimidine ring can act as a π-conjugated bridge. The chloro group is a versatile synthetic handle that allows for the introduction of various electron-donating groups through nucleophilic substitution, thereby completing the push-pull structure.

Research on other pyrimidine derivatives has demonstrated significant NLO properties. For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. rsc.orgrsc.orgnih.gov This highlights the potential of the pyrimidine framework in designing new NLO materials. rsc.orgrsc.orgnih.gov The tunability of the pyrimidine scaffold allows for the synthesis of a large library of NLO chromophores with applications in second harmonic generation and two-photon absorption.

Table 2: Components for Pyrimidine-Based NLO Materials

| Molecular Component | Function in NLO "Push-Pull" System | Example from this compound |

|---|---|---|

| Electron-Accepting Group | Creates charge asymmetry. | Nitro group (-NO2) |

| π-Conjugated System | Facilitates electron delocalization. | Pyrimidine ring |

Development of Dyes and Pigments

Chloronitropyridine and chloronitropyrimidine derivatives are important intermediates in the synthesis of various colorants. guidechem.com The reactive nature of the chloro group, activated by the electron-withdrawing nitro group, allows for facile substitution reactions to build larger, more complex dye molecules. guidechem.com

Although direct use of this compound in specific commercial dyes is not prominently cited, its structural motifs are found in precursors for heterocyclic azo dyes. The synthesis of such dyes often involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component, which can be a derivative of this compound. The resulting molecules can have applications in dyeing various textiles. For example, quinoline (B57606) incorporating pyrimidine heterocyclic azo dye derivatives have been synthesized and characterized for their applications.

The general synthetic utility is clear: the chloro atom can be replaced by reaction with amines, phenols, or thiols, which are common moieties in dye structures. This allows for the introduction of auxochromes (color-assisting groups) and chromophores (color-bearing groups), enabling the fine-tuning of the color and performance properties of the final dye or pigment. For instance, related compounds like 2-Chloro-4-methyl-5-nitropyridine are recognized as crucial intermediates for precision synthesis in various industries. guidechem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) |

| 4-chloro-3,5-dinitropyrazole |

| 2-Chloro-4-methyl-5-nitropyridine |

| Trinitrotoluene (TNT) |

| Cyclotrimethylenetrinitramine (RDX) |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the chemical behavior of chloro-nitropyrimidine derivatives. These methods provide a detailed understanding of molecular structures, reaction pathways, and electronic characteristics.

Reaction Mechanism Elucidation (e.g., SNAr, Meisenheimer Complexes)

The primary reaction mechanism for 4-Chloro-5-nitropyrimidine is Nucleophilic Aromatic Substitution (SNAr). Computational studies on analogous compounds, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shed light on the intricacies of this process. The SNAr reaction can proceed through either a stepwise mechanism, which involves the formation of a Meisenheimer complex as an intermediate, or a concerted mechanism. mdpi.com

In the context of reactions with primary amines, computational studies have shown that the formation of Meisenheimer complexes can play a crucial role. chemrxiv.org For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, a computational study of the sequential SNAr reactions indicated that a Meisenheimer complex could be a key intermediate in the reaction mechanism. chemrxiv.org The general mechanism for an SNAr reaction involving a protonated nucleophile, like a primary amine, with a chloro-nitropyrimidine involves the initial formation of a zwitterionic Meisenheimer complex. researchgate.net This complex can then proceed to the product through either the expulsion of the leaving group or a base-catalyzed deprotonation followed by the loss of the leaving group. researchgate.net

Kinetic studies on the related 2-chloro-5-nitropyrimidine (B88076) with various amines have been conducted to discern between a concerted or stepwise mechanism. researchgate.net The analysis of Brønsted-type plots from these studies provides insights into the nature of the transition state and the operative reaction pathway. researchgate.net

Transition State Analysis and Activation Energies

Theoretical calculations are pivotal in identifying transition states and determining their corresponding activation energies, which govern the kinetics of a reaction. For the SNAr reactions of chloro-nitropyrimidine derivatives, DFT calculations have been employed to compute the free energy barriers (ΔG‡) of the transition states.

In a study on 6-alkoxy-4-chloro-5-nitropyrimidine, the free energy barriers for the substitution of the chlorine atom and the alkoxy group were calculated. These calculations help in understanding the leaving group abilities of different substituents. chemrxiv.org For example, it was found that in the reaction with primary amines, the chlorine atom is a better leaving group than the alkoxy group in the initial substitution step. chemrxiv.org

Table 1: Calculated Free Energy Reaction Barriers (ΔG‡) for SNAr Reactions of a Related Chloro-nitropyrimidine Derivative Calculations performed at the M06-2X/6-31G level of theory.*

| Reaction Step | Transition State | ΔG‡ (kcal mol-1) |

| Substitution of Chlorine | TS23 | 13.13 |

| Substitution of Alkoxy Group | TS35 | 17.41 |

This data is for a related compound and serves as an illustrative example of the type of information gained from transition state analysis.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the LUMO is indicative of a molecule's ability to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap can explain the charge transfer interactions that occur within the molecule. nih.gov A study on the related compound 2,4-dichloro-5-nitropyrimidine (B15318) (DCNP) using DFT (B3LYP method with 6-311++G(d,p) basis set) provides insight into these properties. The frontier orbital energies and the HOMO-LUMO gap explain the potential for charge transfer within the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Energies for 2,4-dichloro-5-nitropyrimidine (DCNP) Calculated using TD-DFT (B3LYP) with 6-311++G(d,p) basis set.

| Molecular Orbital | Energy (eV) |

| EHOMO | -8.54 |

| ELUMO | -3.89 |

| Energy Gap (ΔE) | 4.65 |

This data for a structurally similar compound illustrates the typical values obtained through molecular orbital analysis.

Molecular Dynamics Simulations

As of the current literature survey, specific molecular dynamics (MD) simulations for this compound have not been extensively reported. Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique could be applied to this compound to investigate its behavior in different solvent environments, its interaction with biological macromolecules, or to understand the conformational dynamics that might influence its reactivity. Such simulations would provide a dynamic perspective to complement the static picture offered by quantum mechanical calculations.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

There is a lack of specific chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models for this compound in the reviewed literature. Chemoinformatics encompasses the use of computational methods to analyze chemical information, while QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a compound. wikipedia.org

For pyrimidine derivatives in general, QSAR studies have been conducted to predict various activities, including anticancer properties. mdpi.comnih.gov These models typically use molecular descriptors derived from the chemical structure to predict the activity of new compounds. mdpi.com A QSAR model for this compound and its derivatives could be developed to predict their biological activities or toxicities, which would be valuable in the fields of drug discovery and environmental science. mdpi.com

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the structural features of 4-Chloro-5-nitropyrimidine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. While specific experimental NMR data for this compound is not extensively detailed in the provided search results, the application of various NMR techniques can be inferred from the analysis of analogous compounds and general spectroscopic principles. chemicalbook.comchemicalbook.comnih.govchemicalbook.com

1D NMR (¹H and ¹³C): One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the two protons on the pyrimidine (B1678525) ring. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen atoms, the chlorine atom, and the nitro group.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon atom attached to the chlorine and the one bearing the nitro group would exhibit characteristic chemical shifts.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei.

COSY: A COSY spectrum would show correlations between the two coupled protons on the pyrimidine ring, confirming their connectivity.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached.

Variable-Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or hindered rotation. ox.ac.ukrsc.orgnih.govmdpi.com For this compound, VT-NMR could be used to study any potential rotational barriers or dynamic equilibria, although significant temperature-dependent phenomena are not immediately expected for this rigid ring system under normal conditions. mdpi.com These studies involve acquiring NMR spectra at different temperatures to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which can provide thermodynamic and kinetic information about the process. ox.ac.ukmdpi.com

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Two distinct signals in the aromatic region for H-2 and H-6. | Electronic environment of protons. |

| ¹³C NMR | Four distinct signals for the pyrimidine ring carbons. | Carbon skeleton and functionalization. |

| COSY | Cross-peak between H-2 and H-6 signals. | Proton-proton coupling network. |

| HSQC | Correlations between C-2/H-2 and C-6/H-6. | Direct C-H attachments. |

| VT-NMR | Minimal changes expected for the rigid structure. | Investigation of dynamic processes. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov For pyrimidine derivatives, these spectra show characteristic bands for the stretching and deformation vibrations of the ring and its substituents. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Other characteristic bands would include C-H stretching, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl stretching vibration. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrimidine ring vibrations are often strong and polarized in the Raman spectrum. researchgate.net Symmetrical vibrations, such as the symmetric stretch of the nitro group, typically give rise to strong Raman signals.

Detailed vibrational analysis, often supported by theoretical calculations like Density Functional Theory (DFT), allows for the precise assignment of observed bands to specific normal modes of the molecule. nih.govmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretching | 3100 - 3000 | IR, Raman |

| C=N, C=C stretching (ring) | 1600 - 1400 | IR, Raman |

| NO₂ asymmetric stretching | 1570 - 1500 | IR |

| NO₂ symmetric stretching | 1370 - 1300 | IR, Raman |

| C-Cl stretching | 800 - 600 | IR, Raman |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. khanacademy.org The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the pyrimidine ring and the nitro group. nih.govresearchgate.net

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption wavelengths, oscillator strengths, and excitation energies, which aids in the interpretation of the experimental spectrum. nih.gov

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

|---|---|---|

| π → π | Pyrimidine Ring | 200 - 300 |

| n → π | N atoms in ring, NO₂ group | > 300 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. nih.gov It measures the m/z values with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.govmdpi.commdpi.com The calculated exact mass for the molecular formula of this compound, C₄H₂ClN₃O₂, is 158.98355 Da. nih.gov HRMS analysis would aim to experimentally confirm this value, thereby validating the molecular formula. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂ClN₃O₂ | nih.gov |

| Molecular Weight (Nominal) | 159.53 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 158.9835540 Da | nih.gov |

Hyphenated techniques combine a separation method, such as liquid chromatography (LC) or gas chromatography (GC), with mass spectrometry. This approach allows for the analysis of individual components within a complex mixture. rsc.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. hpst.cznih.gov this compound, with a predicted moderate boiling point, could potentially be analyzed by GC-MS. The gas chromatograph would separate it from other volatile components in a sample before it enters the mass spectrometer for detection and identification based on its mass spectrum and retention time. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. lcms.czlcms.cz This would be the method of choice for analyzing this compound in biological or environmental samples. The compound would be separated on an LC column and then ionized (e.g., by electrospray ionization, ESI) before mass analysis. rsc.org

Tandem Mass Spectrometry (LC-MS/MS): Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. mdpi.comnih.gov In an LC-MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and for developing highly sensitive and selective quantitative assays. nih.gov

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and quantification of this compound from reaction mixtures, starting materials, and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reverse-phase HPLC is a widely adopted technique for the analysis of pyrimidine derivatives. While specific validated methods for this compound are not extensively detailed in publicly available literature, methodologies for closely related isomers and analogues provide a strong basis for method development. For instance, the analysis of 2-Chloro-5-nitropyrimidine (B88076) has been successfully achieved using a reverse-phase (RP) approach with a simple mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid.

For the analysis of this compound, a C18 column is typically the stationary phase of choice due to its versatility and effectiveness in retaining moderately polar compounds. The mobile phase composition can be optimized to achieve adequate separation from impurities. An isocratic elution with a mixture of acetonitrile and water, or a gradient elution for more complex samples, is common. The inclusion of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages in terms of speed and resolution over conventional HPLC. A method developed for a related compound, 4-Chloro-2,6-diaminopyrimidine, utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the applicability of such systems for chloropyrimidine analysis. sielc.com Detection for these analyses is typically performed using a UV detector, with the wavelength set to maximize the absorbance of the nitropyrimidine chromophore.

A summary of typical starting conditions for HPLC and UHPLC analysis of chloronitropyrimidines is presented in Table 1.

Table 1: Representative HPLC/UHPLC Conditions for Chloronitropyrimidine Analysis

| Parameter | HPLC Conditions | UHPLC Conditions |

|---|---|---|

| Stationary Phase | C18, 5 µm particle size | C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 254 nm or Diode Array Detector (DAD) |

Gas Chromatography (GC)

For successful GC analysis, the compound must be sufficiently volatile and thermally stable to be vaporized in the injector without decomposition. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the separation of such aromatic heterocyclic compounds. The oven temperature program would be optimized to ensure good separation of the target analyte from any impurities.

A certificate of analysis for the related isomer, 2-Chloro-5-nitropyrimidine, indicates a purity of over 97% as determined by GC, confirming the suitability of this technique for the analysis of chloronitropyrimidines. chemscene.com In a GC-MS setup, the mass spectrometer provides valuable structural information through the fragmentation pattern of the molecule, aiding in its definitive identification.

A hypothetical set of GC-MS parameters for the analysis of this compound is outlined in Table 2.

Table 2: Suggested GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-300 m/z |

X-ray Crystallography (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the molecular structure of this compound.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other major crystallographic databases. However, the crystal structure of the related compound, 2-chloro-5-nitropyridine, has been determined. nih.gov This study provides insights into the expected planarity of the ring system and the nature of intermolecular interactions that might be present in the crystal lattice of this compound, such as halogen bonding and π-π stacking.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield crucial data as summarized in Table 3.

Table 3: Expected Crystallographic Data from Single-Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Atomic Coordinates | Positions of all atoms in the unit cell |

| Bond Lengths and Angles | Precise intramolecular geometry |

| Intermolecular Interactions | Details of packing forces (e.g., hydrogen bonds, halogen bonds) |

Other Advanced Techniques

Beyond chromatography and crystallography, thermal and electrochemical analysis methods provide further characterization of the physicochemical properties of this compound.

Thermal Analysis (TGA, DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature, which is the temperature at which it begins to lose mass due to chemical breakdown. This information is critical for understanding the compound's thermal stability and for setting appropriate temperature limits in other analytical techniques like GC.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram of this compound would show its melting point as a sharp endothermic peak. It could also reveal other thermal events such as glass transitions or polymorphic phase transitions.

Table 4: Expected Data from Thermal Analysis of this compound

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| TGA | Onset of decomposition temperature | Thermal stability |

| TGA | Residue mass | Information on decomposition products |

| DSC | Melting point (Tm) | Purity and identity |

| DSC | Enthalpy of fusion (ΔHf) | Energy required for melting |

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The presence of the electron-withdrawing nitro group suggests that the compound is susceptible to electrochemical reduction.

Studies on related pyrimidine derivatives have shown that the nitro group is typically reduced at a more positive potential than the pyrimidine ring itself. qu.edu.qa The electrochemical reduction of nitroaromatic compounds often proceeds through a series of steps, potentially involving the formation of a nitro radical anion. The electrochemical behavior of 2-nitroimidazole (B3424786) has been studied in detail, revealing a pH-dependent reduction mechanism. acs.org

A cyclic voltammetry experiment on this compound would provide information on its reduction potential, the reversibility of the electron transfer process, and the stability of the resulting reduced species. This information is valuable for understanding its reactivity and potential involvement in redox processes.

A summary of the expected outcomes from a cyclic voltammetry study is presented in Table 5.

Table 5: Expected Findings from Electrochemical Analysis of this compound

| Technique | Parameter | Information Obtained |

|---|---|---|

| Cyclic Voltammetry | Cathodic peak potential (Epc) | Reduction potential of the nitro group |

| Cyclic Voltammetry | Anodic peak potential (Epa) | Reversibility of the reduction process |

| Cyclic Voltammetry | Peak current ratio (Ipa/Ipc) | Stability of the reduced species |

Process Analytical Technology (PAT) and Real-Time Monitoring

Process Analytical Technology (PAT) is a framework initiated by the U.S. Food and Drug Administration (FDA) to encourage innovation in pharmaceutical development and manufacturing. researchgate.netazom.com Its core principle is to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. certech.be This approach facilitates a shift from testing the quality of the final product to building quality in by design (Quality by Design, QbD), ensuring consistent product quality. mt.comamericanpharmaceuticalreview.com For a compound like this compound, which serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), PAT is instrumental for in-depth process understanding and control. mt.comamericanpharmaceuticalreview.com

Real-time monitoring is a cornerstone of PAT, enabling the continuous tracking of Critical Process Parameters (CPPs) that directly influence the Critical Quality Attributes (CQAs) of the final product. azom.commt.com By integrating analytical techniques directly into the manufacturing process (in-line or on-line), real-time data is generated, allowing for immediate adjustments and control. certech.beamericanpharmaceuticalreview.com This is particularly valuable for monitoring the synthesis of pyrimidine derivatives, where reaction conditions can significantly impact yield and purity. nih.govnih.gov For instance, monitoring a nitration reaction in real-time can provide critical insights into reaction kinetics, the formation of intermediates, and the consumption of reactants, ensuring the process remains within its desired operating parameters. nih.govhitec-zang.deresearchgate.net

Several spectroscopic and chromatographic techniques are employed as PAT tools for real-time monitoring. certech.bemt.com These methods are often non-destructive and can provide continuous data streams. frontiersin.org Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) are powerful tools for monitoring the chemical transformations during the synthesis of compounds like this compound. hitec-zang.dersc.orgamericanpharmaceuticalreview.comresearching.cn For example, FTIR can distinguish between different functional groups, allowing for the tracking of the conversion of starting materials into the nitrated pyrimidine product. hitec-zang.de

| PAT Tool | Principle of Operation | Information Obtained for this compound Synthesis | Mode of Integration |

|---|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions of functional groups. | Real-time concentration of reactants, intermediates, and the this compound product. Monitors reaction kinetics and endpoint. americanpharmaceuticalreview.com | In-line (probe-based) |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes. | Complementary to FTIR, less sensitive to water. Can monitor changes in the pyrimidine ring structure and the nitro group addition. americanpharmaceuticalreview.com | In-line (probe-based) |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible radiation by molecules, corresponding to electronic transitions. | Can track the formation of the colored nitro compound and quantify its concentration in real-time. americanpharmaceuticalreview.comhitec-zang.de | In-line (flow cell), On-line |

| NMR Spectroscopy | Measures the interaction of nuclear spins with an external magnetic field, providing detailed structural information. | Provides real-time structural confirmation of intermediates and the final product, enabling detailed mechanistic studies of the pyrimidine synthesis. nih.govnih.gov | On-line (flow-through cell) |

| On-line HPLC/UPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Provides quantitative analysis of all species in the reaction mixture, including starting materials, intermediates, product, and by-products. hitec-zang.de | On-line (automated sampling) |

Advanced Data Processing and Interpretation

The implementation of PAT and real-time monitoring generates vast and complex datasets. Advanced data processing and interpretation methods are therefore essential to transform this raw data into actionable process knowledge. mt.com

Chemometrics

Chemometrics is the science of extracting information from chemical systems by data-driven means. oaji.net It employs multivariate statistics and mathematical modeling to analyze complex chemical data. frontiersin.orgnih.gov In the context of the analysis of this compound, chemometrics is crucial for interpreting the large datasets generated by spectroscopic PAT tools. researchgate.netresearchgate.net When multiple chemical species are present in a reaction mixture, their spectral signals often overlap, making it difficult to quantify individual components using traditional univariate methods. oaji.net

Chemometric techniques can deconvolve these complex signals and build predictive models for both qualitative and quantitative analysis. frontiersin.orgnih.gov For example, Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns and detect process deviations. nih.gov Partial Least Squares (PLS) regression is widely used to create calibration models that correlate spectral data with the concentration of specific components, such as this compound, enabling real-time quantification. researchgate.net

| Chemometric Method | Description | Application in the Analysis of this compound |

|---|---|---|

| Principal Component Analysis (PCA) | An unsupervised learning technique that reduces the dimensionality of large datasets while retaining most of the variance. It transforms the original variables into a new set of uncorrelated variables called principal components. nih.gov | Process monitoring, fault detection, and identification of batch-to-batch variability in the synthesis process. |

| Partial Least Squares (PLS) Regression | A supervised regression technique that relates two data matrices, X (e.g., spectral data) and Y (e.g., concentration data), by finding a latent variable model that explains the covariance between them. researchgate.net | Building calibration models for the real-time prediction of the concentration of this compound and other reaction components from spectroscopic data (e.g., FTIR, Raman). researchgate.net |

| Multivariate Curve Resolution (MCR) | A set of methods that aim to resolve mixed signals into the contributions of the pure components without prior knowledge of the calibration standards. | Identifying and quantifying unknown intermediates or impurities that may arise during the synthesis of this compound. |

| Soft Independent Modelling of Class Analogy (SIMCA) | A classification method that builds a PCA model for each class of data. New samples are then compared to the class models to determine their membership. | Classifying raw materials based on their spectral fingerprint to ensure quality and consistency before their use in the synthesis. |

Artificial Intelligence (AI) and Machine Learning (ML) in Analytical Chemistry

In the context of PAT, ML algorithms can be trained on historical process data to build sophisticated models that can predict product quality attributes in real-time, optimize reaction conditions, and even enable autonomous process control. aimlic.com For pyrimidine derivatives, ML models can be developed to predict various properties based on their molecular structure (Quantitative Structure-Activity Relationship - QSAR). mdpi.comscirp.org For instance, a model could be trained to predict the reactivity or potential impurities in the synthesis of this compound based on minor variations in starting material quality or reaction parameters. researchgate.net

Deep learning, a subset of ML, utilizes complex neural networks with many layers to learn from vast amounts of data. chromatographyonline.com In analytical chemistry, deep learning models can be applied to interpret complex spectral data with high accuracy, improving peak identification and deconvolution in chromatography and spectroscopy. This can lead to more accurate real-time monitoring and a deeper understanding of the chemical processes involved in the synthesis of this compound.

| AI/ML Model/Technique | Description | Potential Application for this compound |

|---|---|---|

| Artificial Neural Networks (ANN) | A type of machine learning model inspired by the structure of the human brain, consisting of interconnected nodes (neurons) organized in layers. chromatographyonline.comscirp.org | Developing predictive models for reaction yield and purity based on process parameters (temperature, pressure, reactant concentration) from real-time data. scirp.org |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net | Predicting the inhibition efficiencies of pyrimidine derivatives, which can be useful in designing new compounds based on the this compound scaffold. researchgate.net |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes or for regression analysis. | Classifying batches of this compound as "high quality" or "low quality" based on their analytical data. |

| Deep Learning (e.g., Convolutional Neural Networks - CNNs) | A class of machine learning algorithms that use multi-layered neural networks to progressively extract higher-level features from the raw input. chromatographyonline.com | Automated interpretation of complex spectroscopic (e.g., NMR, MS) and chromatographic data for impurity profiling and structural elucidation. |

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The traditional synthesis of chloropyrimidines often involves reagents like phosphorus oxychloride (POCl₃) and multi-step procedures that can be inefficient and generate significant waste. researchgate.netgoogle.com For instance, the conversion of hydroxylated pyrimidines to their chloro-analogues with POCl₃ is a standard method, but industrial-scale workups can be hazardous. google.com Future research is focused on creating more streamlined, efficient, and safer synthetic routes.

The development of one-pot syntheses represents a significant step forward. Methodologies that combine several reaction steps without isolating intermediates reduce solvent usage, time, and cost. For example, a one-pot method for preparing 2-chloro-5-nitropyridine, a related heterocyclic compound, from 2-halogenated acrylates and nitromethane (B149229) has been developed to avoid harsh nitration conditions and the use of expensive starting materials, a strategy that could be adapted for pyrimidine (B1678525) synthesis. google.com Such approaches, which may involve the cyclization of acyclic precursors followed by in-situ chlorination, are highly desirable.

Furthermore, the exploration of catalytic methods is a key frontier. While many syntheses rely on stoichiometric amounts of chlorinating agents, the development of catalytic systems for the chlorination of pyrimidines or the direct C-H chlorination of 5-nitropyrimidine (B80762) would mark a substantial advance in efficiency and sustainability.

| Synthetic Strategy | Description | Potential Advantages | Relevant Compounds |

| One-Pot Synthesis | Combines multiple reaction steps (e.g., cyclization, nitration, chlorination) into a single procedure without intermediate isolation. | Reduced waste, lower cost, increased operational efficiency. | 2-Chloro-5-nitropyridine google.com |

| Catalytic Chlorination | Utilizes a catalyst to facilitate the introduction of the chlorine atom, reducing the need for stoichiometric, harsh reagents. | Higher atom economy, milder reaction conditions, reduced environmental impact. | 2-Chloro-4-methylpyrimidine google.com |

| Flow Chemistry | Performs reactions, particularly hazardous ones like nitration, in continuous flow reactors. | Enhanced safety, better temperature control, improved scalability, higher yields. | 2,4-Dichloro-5-nitropyrimidine (B15318) google.com |

Exploration of Unconventional Derivatization Reactions